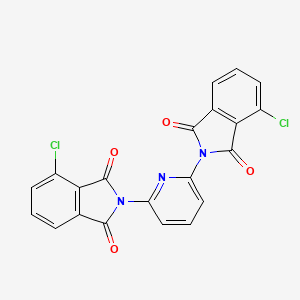
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione), also known as PDI-2, is a synthetic compound that has gained significant attention in the field of materials chemistry and biomedical research due to its unique properties. PDI-2 is a highly conjugated molecule with a rigid structure, making it an excellent candidate for various applications, including organic electronics, photovoltaics, and biomedical imaging.
Mechanism of Action
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is not well understood. However, studies have shown that 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can interact with biological molecules such as proteins and DNA, suggesting that it may have potential applications in drug discovery and delivery.
Biochemical and Physiological Effects:
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione).
Advantages and Limitations for Lab Experiments
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively expensive compared to other fluorescent probes and may not be suitable for large-scale applications.
Future Directions
There are several future directions for the research and development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) derivatives with improved properties, such as higher fluorescence quantum yields and better solubility in water. Another direction is the development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)-based materials for biomedical applications, such as drug delivery and imaging. Finally, more studies are needed to fully understand the mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) involves the reaction of 2,6-dichloropyridine with phthalic anhydride in the presence of a catalyst, followed by a cyclization reaction to form the final product. The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively straightforward and can be easily scaled up for industrial applications.
Scientific Research Applications
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a building block for the synthesis of novel materials with improved properties.
In biomedical research, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as a fluorescent probe for imaging applications. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is highly fluorescent and has excellent photostability, making it an ideal candidate for in vivo imaging. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
properties
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)
![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)